molecular formula C10H9N3O3S B5534667 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide CAS No. 330635-61-5

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide

Cat. No. B5534667
CAS RN: 330635-61-5
M. Wt: 251.26 g/mol
InChI Key: QXYJBBQZLDTNLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide involves multiple steps, including condensation reactions, with varying substituents to achieve different chemical structures. One approach described involves the reaction of dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with benzaldehyde and its derivatives in the presence of NaOH, leading to substituted pyrimidinones (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this family, including N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide, often showcases a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, as seen in related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various derivatives with interesting properties. For instance, the reaction of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters with Vilsmeier reagents yields formamidino compounds, demonstrating the versatility in chemical transformations and potential for creating compounds with specific functional groups (Wagner, Vieweg, & Leistner, 1993).

Physical Properties Analysis

The synthesis and crystal structure analysis of novel hydrazone-containing thieno[2,3-d]pyrimidine derivatives provide insights into the physical properties of these compounds. Crystallographic studies reveal their triclinic crystal system and space group, with dominant intermolecular interactions including H…H, O…H, and H…C contacts (Altowyan et al., 2023).

Chemical Properties Analysis

The reaction mechanisms, such as the base-catalyzed reactions leading to tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, illustrate the chemical properties and reactivity of these compounds. These reactions are characterized by the formation of various derivatives through nucleophilic substitution and intramolecular cycloadditions, showcasing the compounds' chemical versatility (Chen & Liu, 2019).

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-8(4-6-2-1-3-17-6)12-7-5-11-10(16)13-9(7)15/h1-3,5H,4H2,(H,12,14)(H2,11,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYJBBQZLDTNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161153
Record name N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide

CAS RN

330635-61-5
Record name N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330635-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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